molecular formula C9H6FNO2 B1337665 4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 61864-48-0

4-fluoro-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1337665
CAS RN: 61864-48-0
M. Wt: 179.15 g/mol
InChI Key: VUAIIYBBJUDJFA-UHFFFAOYSA-N
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Description

“4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 127168-78-9 . It has a molecular weight of 137.16 . The compound is stored at a temperature of 4 degrees and is available in powder form .


Synthesis Analysis

The synthesis of “4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” involves the intermediate “2- (2,6-Dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3 (2H)-dione” in the synthesis of N- [2-Aminoethyl] Pomalidomide TFA Salt .


Molecular Structure Analysis

The InChI code for “4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” is 1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7 (6)8/h1-3,10H,4-5H2 .


Chemical Reactions Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

It is stored at a temperature of 4 degrees .

Scientific Research Applications

Pharmaceutical Synthesis

4-fluoro-2-methylisoindoline-1,3-dione: has been recognized for its potential in pharmaceutical synthesis. The compound’s structure is conducive to modification, allowing for the creation of a variety of pharmacologically active derivatives. Its reactivity with different chemical agents enables the synthesis of compounds with potential therapeutic effects, particularly in the development of novel medications .

Herbicides

The chemical properties of 4-fluoro-2-methylisoindoline-1,3-dione make it a candidate for use in herbicide development. Its ability to interfere with specific biological pathways in plants can be harnessed to control weed growth, offering an alternative to traditional herbicidal compounds .

Colorants and Dyes

This compound serves as a precursor in the synthesis of colorants and dyes. Its molecular structure allows for the attachment of various functional groups, leading to the creation of dyes with desired properties for industrial and commercial applications .

Polymer Additives

In the field of polymer chemistry, 4-fluoro-2-methylisoindoline-1,3-dione is used to enhance the properties of polymers. It can act as a plasticizer, stabilizer, or even as a component in the polymerization process to create materials with specific characteristics .

Organic Synthesis

As a versatile building block, this compound is utilized in organic synthesis to construct complex molecular architectures. Its reactivity is exploited in various organic reactions, contributing to the advancement of synthetic methodologies .

Photochromic Materials

The compound’s unique structure has applications in the development of photochromic materials. These materials change color in response to light, and 4-fluoro-2-methylisoindoline-1,3-dione can be part of the molecular framework that enables this property, which is useful in various technologies such as smart windows and optical data storage .

Safety and Hazards

The safety information for “4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-fluoro-2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAIIYBBJUDJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495158
Record name 4-Fluoro-2-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61864-48-0
Record name 4-Fluoro-2-methyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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